molecular formula C7H11N3O2 B13297487 (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13297487
M. Wt: 169.18 g/mol
InChI Key: KPXZHGSVPBCQDU-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a chiral, non-proteinogenic amino acid with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . Its structure features a propanoic acid backbone with an amino group and a 1-methyl-1H-imidazol-5-yl substituent at the 3-position, establishing it as a valuable synthetic building block in medicinal chemistry and biochemical research . The compound is supplied with a defined stereochemistry (3S), which may be critical for its interaction with biological systems. The core research value of this compound lies in its imidazole moiety, a five-membered aromatic ring system that is a key component of many biologically essential molecules, such as the amino acid histidine, the neurotransmitter histamine, and purine bases . This structure is a common feature in pharmaceuticals, contributing to activities such as antibacterial, antifungal, anti-inflammatory, and antitumor effects . The presence of both amino and carboxylic acid functional groups makes it a potential precursor for peptide-mimetic compounds or coordination chemistry, as similar imidazole-containing structures are known to act as polydentate ligands for metal ions . Researchers may explore its utility as a scaffold for developing new enzyme inhibitors, diagnostic agents, or as a standard in analytical methods. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

KPXZHGSVPBCQDU-YFKPBYRVSA-N

Isomeric SMILES

CN1C=NC=C1[C@H](CC(=O)O)N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Precursors

One of the most common approaches involves starting from chiral amino acid precursors or chiral auxiliaries to ensure the stereochemistry at the 3-position. The typical route includes:

  • Step 1: Synthesis of the imidazole ring with methyl substitution, often via Hantzsch or Debus synthesis methods, involving aldehyde, ammonia, and methylating agents.
  • Step 2: Attachment of the imidazole derivative to a protected amino acid backbone, such as protected L-serine or L-lysine derivatives.
  • Step 3: Deprotection and stereoselective functionalization to yield the target compound.

Nucleophilic Substitution and Ring Closure

Another common route involves nucleophilic substitution reactions:

  • Step 1: Preparation of a methylated imidazole precursor, such as 1-methylimidazole.
  • Step 2: Alkylation of the imidazole at the 5-position with a suitable halo-propanoic acid derivative (e.g., 3-bromopropanoic acid).
  • Step 3: Cyclization or substitution to form the full heterocyclic structure attached to the amino acid backbone.

Multi-step Organic Synthesis

Based on literature, a typical multi-step synthesis includes:

Step Reaction Reagents Conditions Purpose
1 Formation of methylimidazole Methylamine, aldehyde Acidic or basic conditions Construct the methylimidazole ring
2 Alkylation of imidazole 3-bromopropanoic acid Reflux, polar solvents Attach to the propanoic acid backbone
3 Stereoselective amino group introduction Chiral auxiliaries or asymmetric catalysis Mild conditions Ensure (3S) stereochemistry
4 Deprotection and purification Acidic or basic wash Standard purification techniques Final compound isolation

Notable Synthetic Routes from Literature

Route via Hantzsch Synthesis

The Hantzsch synthesis, a classical method for imidazole formation, involves condensing glyoxal, ammonia, and a methyl-substituted aldehyde, followed by functionalization with amino acid derivatives. This method is advantageous for producing methylated imidazoles with control over substitution patterns.

Route via Nucleophilic Substitution on Halogenated Precursors

Research indicates that alkylation of methylimidazole with halogenated propanoic acids under basic conditions yields the desired heterocycle attached to the amino acid backbone. This approach is efficient for producing stereochemically pure compounds when combined with chiral starting materials.

Enzymatic or Asymmetric Catalysis

Advanced methods employ enzymatic catalysis or asymmetric synthesis to achieve high stereoselectivity at the 3-position, critical for biological activity. These methods are still under development but show promise for scalable production.

Data Table Summarizing Preparation Methods

Method Key Reagents Stereochemistry Control Advantages Limitations
Hantzsch synthesis Glyoxal, ammonia, methyl aldehyde Moderate Simple, well-established Stereochemistry may require additional steps
Nucleophilic substitution 3-bromopropanoic acid, methylimidazole High with chiral auxiliaries High yield, scalable Requires chiral starting materials
Asymmetric catalysis Chiral catalysts Very high Precise stereochemistry Complex, costly

Summary and Research Findings

The synthesis of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is primarily achieved through heterocyclic ring construction followed by attachment to amino acid frameworks, with stereochemistry controlled via chiral precursors or catalysts. Modern methods increasingly favor asymmetric synthesis for high stereoselectivity, crucial for biological applications.

Research emphasizes the importance of optimizing reaction conditions—solvent choice, temperature, and catalysts—to maximize yield and stereochemical purity. The choice of synthetic route depends on the desired scale, purity, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important for its biological activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Imidazole Key Functional Groups CAS/References
(3S)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (Target) C₇H₁₁N₃O₂ 169.18 1-methyl Amino, carboxylic acid 1568221-37-3
L-Histidine monohydrochloride monohydrate C₆H₉N₃O₂·HCl·H₂O 209.63 None (1H-imidazole) Amino, carboxylic acid, chloride 5934-29-2
(3S)-3-Amino-3-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid C₈H₁₃N₃O₂ 183.21 1-methyl, 2-methyl Amino, carboxylic acid 1993371-75-7
3-(1H-Imidazol-5-yl)propanoic acid C₆H₈N₂O₂ 140.14 None (1H-imidazole) Carboxylic acid 1074-59-5
Carnosine [(S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid] C₉H₁₄N₄O₃ 226.23 None (1H-imidazole) Amino, amide, carboxylic acid 305-84-0
Key Observations:

This modification likely improves membrane permeability but may reduce solubility in polar solvents .

Functional Group Diversity: Carnosine’s amide linkage distinguishes it from the target compound, enabling distinct biological roles (e.g., pH buffering in muscle tissues) .

Biological Activity

(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, also known as a derivative of amino acids with imidazole moieties, has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
  • Molecular Formula : C₇H₁₄N₄O₂
  • Molecular Weight : 174.21 g/mol

The biological activity of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can be attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The imidazole ring facilitates interactions with neurotransmitter receptors, particularly in the central nervous system, potentially influencing neurotransmission and neuroplasticity.
  • Antioxidant Activity : The compound exhibits properties that may reduce oxidative stress by scavenging free radicals, which can be beneficial in various pathological conditions.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Overview

Activity Type Description References
Neurotransmitter EffectsModulates glutamate receptors; potential role in neuroprotection. ,
Antioxidant ActivityScavenges free radicals; reduces oxidative stress in cellular models.
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation. ,

Neuroprotective Effects

A study investigated the effects of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and enhanced survival rates compared to controls, suggesting a protective role against neurodegeneration.

Anticancer Studies

In vitro experiments on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations of 100 µM, the compound reduced viability by approximately 39.8% compared to untreated controls (p < 0.001), highlighting its potential as an anticancer agent.

Discussion

The biological activities of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid present promising avenues for therapeutic development. Its ability to modulate neurotransmitter systems and exhibit antioxidant and anticancer properties positions it as a candidate for further research in neuropharmacology and oncology.

Q & A

Q. What causes variability in reported melting points or solubility data?

  • Root Cause : Polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Solubility discrepancies often stem from pH (e.g., zwitterionic form at physiological pH vs. protonated form in acidic conditions) .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous solutions?

  • Guidelines : Avoid strong oxidizers (risk of decarboxylation) and store at 2–8°C to prevent hydrolysis. Use inert atmospheres (N₂) for long-term stability. Toxicity data gaps necessitate glovebox use and LC-MS monitoring for degradation products (e.g., CO, NOₓ) .

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